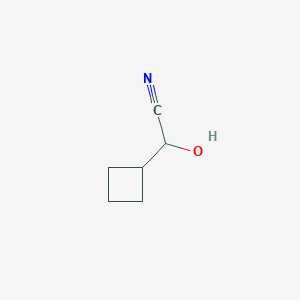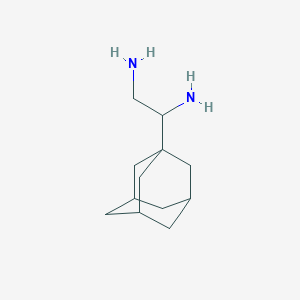
1-(Adamantan-1-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)ethane-1,2-diamine is a compound that features an adamantane moiety attached to an ethane-1,2-diamine structure. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, which imparts unique properties to the compounds it is part of. The presence of two amino groups in the ethane-1,2-diamine structure makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-(Adamantan-1-yl)ethane-1,2-diamine typically involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This process yields racemic this compound, which can then be resolved into its enantiomers using L-tartaric acid . The individual enantiomer can be further derivatized into compounds such as 4-(adamantan-1-yl)imidazolidine-2-thione .
Analyse Chemischer Reaktionen
1-(Adamantan-1-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: The reduction of its precursor, 1-(adamantan-1-yl)-2-azidoethan-1-one oxime, with LiAlH4.
Substitution: The compound can participate in substitution reactions, forming derivatives like 4-(adamantan-1-yl)imidazolidine-2-thione.
Complex Formation: It forms complexes with transition metals such as nickel (II), copper (II), and manganese (II), which are used in catalytic reactions like Michael, Henry, and epoxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)ethane-1,2-diamine has several applications in scientific research:
Chiral Catalysts: It is used as a chiral ligand in asymmetric synthesis, facilitating reactions such as aldol condensation, Michael addition, and Diels–Alder reactions.
NMR Chiral Solvating Agents: The compound is employed as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of carboxylic acids.
Biologically Active Molecules: The diamine structure is present in various biologically active molecules, making it a valuable starting material in heterocyclic synthesis.
Wirkmechanismus
The mechanism by which 1-(Adamantan-1-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The adamantane moiety provides rigidity and stability, which contributes to the overall effectiveness of the compound in these catalytic processes .
Vergleich Mit ähnlichen Verbindungen
1-(Adamantan-1-yl)ethane-1,2-diamine can be compared with other vicinal diamines such as 1,2-diphenylethane-1,2-diamine and cyclohexane-1,2-diamine. While these compounds also form stable metal complexes and are used in asymmetric synthesis, the adamantane moiety in this compound imparts additional rigidity and lipophilicity, making it unique . Other similar compounds include 1-(adamantan-1-yl)propane-1,2-diamine, which shares the adamantane structure but differs in the length of the carbon chain .
Eigenschaften
Molekularformel |
C12H22N2 |
|---|---|
Molekulargewicht |
194.32 g/mol |
IUPAC-Name |
1-(1-adamantyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H22N2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11H,1-7,13-14H2 |
InChI-Schlüssel |
UKOXMORSBCWDCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
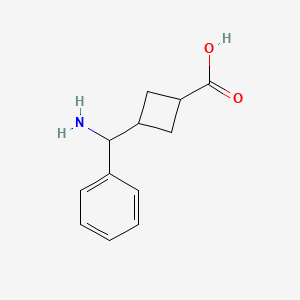
![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)

![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
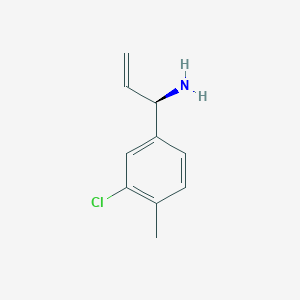
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
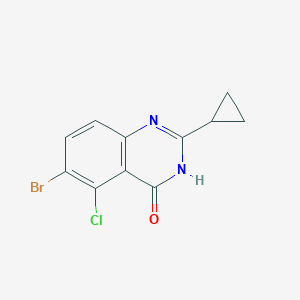
![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)
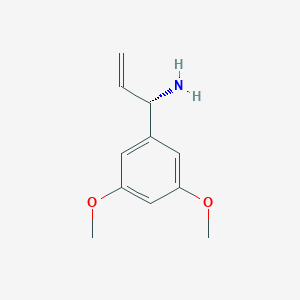
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
